molecular formula C22H16FN3O2 B14953612 N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B14953612
M. Wt: 373.4 g/mol
InChI Key: QHDMYSQEVDNDJM-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorobenzyl and benzamide groups in the molecule contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides and appropriate nucleophiles.

    Formation of the Benzamide Group: The benzamide group can be formed by the reaction of the quinazolinone intermediate with benzoyl chloride or benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce reduced quinazolinone derivatives. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: For its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide can be compared with other quinazolinone derivatives, such as:

    2-(4-oxoquinazolin-3(4H)-yl)benzamide: Lacks the fluorobenzyl group, which may result in different biological activities.

    N-(2-chlorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: Contains a chlorobenzyl group instead of a fluorobenzyl group, which may affect its chemical properties and biological activities.

    N-(2-methylbenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: Contains a methylbenzyl group, which may lead to different reactivity and biological effects.

The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties.

Properties

Molecular Formula

C22H16FN3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C22H16FN3O2/c23-18-10-4-1-7-15(18)13-24-21(27)17-9-3-6-12-20(17)26-14-25-19-11-5-2-8-16(19)22(26)28/h1-12,14H,13H2,(H,24,27)

InChI Key

QHDMYSQEVDNDJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O)F

Origin of Product

United States

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